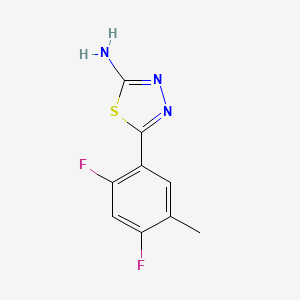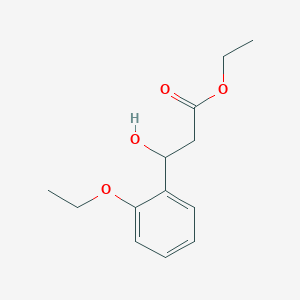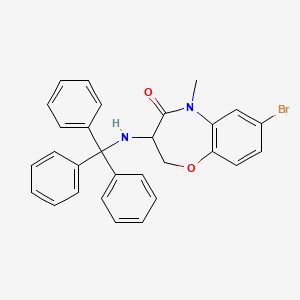
7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one is a complex organic compound with the molecular formula C29H25BrN2O2 and a molecular weight of 513.43 g/mol This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a tritylamino group attached to a benzoxazepinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Benzoxazepinone Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepinone ring system.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Attachment of the Tritylamino Group: The tritylamino group is introduced through a nucleophilic substitution reaction, where a tritylamine derivative reacts with the intermediate compound.
Methylation: The methyl group is introduced using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the tritylamino group, which may result in different chemical and biological properties.
5-Methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the methyl group, which may influence its chemical stability and interactions.
Uniqueness
The presence of the bromine atom, methyl group, and tritylamino group in 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C29H25BrN2O2 |
|---|---|
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C29H25BrN2O2/c1-32-26-19-24(30)17-18-27(26)34-20-25(28(32)33)31-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-19,25,31H,20H2,1H3 |
Clave InChI |
CJABCPPCHHAGES-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)Br)OCC(C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


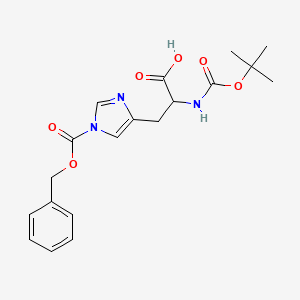
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)
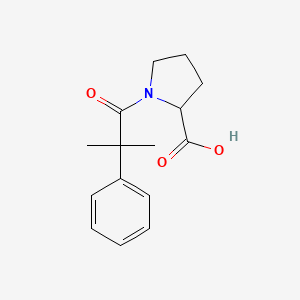

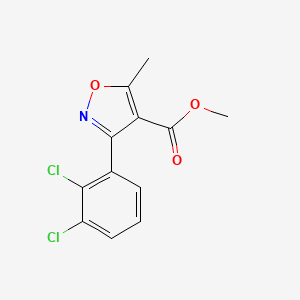
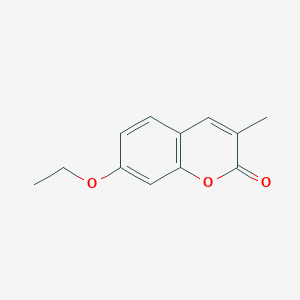
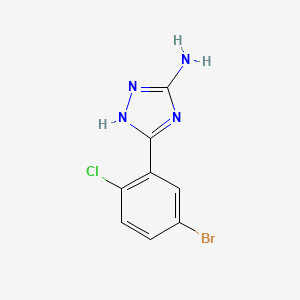
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
